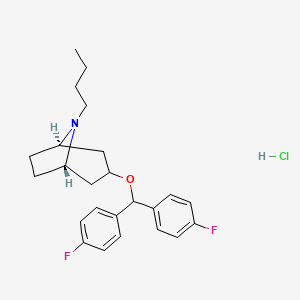

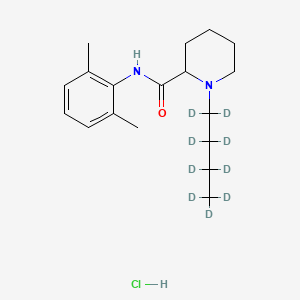

JHW 007 Hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

JHW 007 Hydrochloride is a cocaine analog and a high-affinity atypical dopamine reuptake inhibitor . It has been researched for the treatment of cocaine addiction . It has been found to blunt the psychostimulatory effects of cocaine and reduce self-administration in rodents . It displays high affinity for the dopamine transporter (DAT) with a Ki of 25 nM . It suppresses the effects of cocaine administration in a dose-dependent manner and decreases cocaine and methamphetamine self-administration in rats .

Molecular Structure Analysis

The molecular formula of JHW 007 Hydrochloride is C24H30ClF2NO . The molecular weight is 421.95 g/mol .

Chemical Reactions Analysis

JHW 007 Hydrochloride is a dopamine uptake inhibitor . It displays high affinity for the dopamine transporter (DAT) with a Ki of 25 nM . It suppresses the effects of cocaine administration in a dose-dependent manner and decreases cocaine and methamphetamine self-administration in rats .

Physical And Chemical Properties Analysis

JHW 007 Hydrochloride is a solid substance . It is soluble in DMSO (100 mM), and ethanol (100 mM) . It is stored at -20°C .

Scientific Research Applications

Dopamine Transporter Inhibition

JHW 007 Hydrochloride is a dopamine uptake inhibitor . It displays high affinity for the dopamine transporter (DAT) with a Ki value of 25 nM, compared to 1330 and 1730 for NET and SERT respectively . This makes it a potent tool for studying the role and function of dopamine transporters in various biological systems.

Cocaine Administration Suppression

JHW 007 Hydrochloride has been found to suppress the effects of cocaine administration in a dose-dependent manner . This suggests that it could be used in research related to addiction and substance abuse, particularly in understanding the mechanisms of cocaine addiction and exploring potential therapeutic interventions.

Decreasing Cocaine and Methamphetamine Self-Administration in Rats

In animal studies, JHW 007 Hydrochloride has been shown to decrease cocaine and methamphetamine self-administration in rats . This indicates its potential use in preclinical research to understand the neurobiological mechanisms underlying drug addiction.

D2 Autoreceptor Neurotransmission and Firing Rate of Midbrain Dopamine Neurons

JHW 007 Hydrochloride differentially affects D2 autoreceptor neurotransmission and the firing rate of midbrain dopamine neurons . This suggests its potential application in neuroscience research, particularly in studying the role of D2 autoreceptors and dopamine neurons in various neurological and psychiatric disorders.

Mechanism of Action

Target of Action

JHW 007 Hydrochloride primarily targets the Dopamine Transporter (DAT) . The DAT is a protein that plays a crucial role in regulating dopamine levels in the brain by facilitating the reuptake of dopamine from the synapse back into the neurons .

Mode of Action

JHW 007 Hydrochloride acts as a dopamine uptake inhibitor . It displays high affinity for the DAT, meaning it binds to the DAT and inhibits its function . This inhibition prevents the reuptake of dopamine, leading to an increase in the concentration of dopamine in the synaptic cleft .

Biochemical Pathways

The increase in synaptic dopamine levels can affect various biochemical pathways. Dopamine is a key neurotransmitter involved in several pathways, including the reward pathway, motor control, and the regulation of mood . By inhibiting the reuptake of dopamine, JHW 007 Hydrochloride can potentially influence these pathways and their downstream effects .

Pharmacokinetics

As a dopamine uptake inhibitor, it is likely to cross the blood-brain barrier to exert its effects

Result of Action

JHW 007 Hydrochloride has been shown to suppress the effects of cocaine administration in a dose-dependent manner and decrease cocaine and methamphetamine self-administration in rats . This suggests that it may have potential therapeutic applications in the treatment of substance abuse disorders .

properties

IUPAC Name |

(1S,5R)-3-[bis(4-fluorophenyl)methoxy]-8-butyl-8-azabicyclo[3.2.1]octane;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H29F2NO.ClH/c1-2-3-14-27-21-12-13-22(27)16-23(15-21)28-24(17-4-8-19(25)9-5-17)18-6-10-20(26)11-7-18;/h4-11,21-24H,2-3,12-16H2,1H3;1H/t21-,22+,23?; |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RHYMGBAYGRUKNZ-DHWZJIOFSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCN1C2CCC1CC(C2)OC(C3=CC=C(C=C3)F)C4=CC=C(C=C4)F.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCN1[C@@H]2CC[C@H]1CC(C2)OC(C3=CC=C(C=C3)F)C4=CC=C(C=C4)F.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H30ClF2NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

421.9 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

JHW 007 Hydrochloride | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(1H-Benzo[d]imidazol-2-yl)-3-methyl-4-oxo-1,4-dihydropyridine-2-carboxylic acid](/img/structure/B588502.png)

![Sodium 4-(5-carboxy-2-{(1E,3E,5E,7E)-7-[5-carboxy-3,3-dimethyl-1-(4-sulfonatobutyl)-1,3-dihydro-2H-indol-2-ylidene]hepta-1,3,5-trien-1-yl}-3,3-dimethyl-3H-indol-1-ium-1-yl)butane-1-sulfonate](/img/structure/B588516.png)